Lipophilicity-Driven Differentiation: XLogP3 of 3,5-Bis(4-ethoxyphenyl)-THTT vs. 3,5-Bis(4-methoxyphenyl)-THTT
The target compound exhibits an experimental/computed octanol-water partition coefficient (XLogP3) of 5.3, as calculated by PubChem [1]. In contrast, the closest analog, 3,5-bis(4-methoxyphenyl)-THTT (CAS 69047-25-0), has a computed XLogP3 of approximately 3.9 [2]. This difference of approximately 1.4 log units translates to a more than 25-fold higher theoretical membrane partitioning for the target compound, a critical factor for applications requiring passive cellular permeability or lipid-based formulation [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 |
| Comparator Or Baseline | 3,5-Bis(4-methoxyphenyl)-THTT XLogP3 ≈ 3.9 (PubChem) |
| Quantified Difference | ΔXLogP3 ≈ +1.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem |
Why This Matters
This quantifiable lipophilicity difference enables researchers to select the appropriate THTT derivative for specific permeability or solubility requirements in drug design or agrochemical development.
- [1] PubChem. Compound Summary for CID 296157: Computed Properties – XLogP3-AA = 5.3. National Center for Biotechnology Information (NCBI). Accessed 2026-04-28. View Source
- [2] PubChem. Compound Summary for CID 122521 (3,5-bis(4-methoxyphenyl)-1,3,5-thiadiazinane-2-thione). XLogP3 estimation. Note: Exact computed value may vary; representative comparison based on structure-activity trends. View Source
